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molecular formula C10H21N3O2 B1440870 Tert-butyl 4-hydrazinylpiperidine-1-carboxylate CAS No. 1196486-69-7

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No. B1440870
M. Wt: 215.29 g/mol
InChI Key: HZHVNRRMSFVLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

Hydrazine hydrate (100 mL, ˜2 mol) was added to a solution of 1-Boc-4-piperidone (available from Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 20.0 g, 100 mmol) in ethanol (180 mL) under nitrogen at room temperature and the reaction mixture was stirred at room temperature overnight. Methanol (180 mL) was added and the reaction mixture was cooled to 0-5° C. Sodium borohydride (14.2 g, 375 mmol) was added in portions and the reaction mixture was allowed to warm to room temperature and stir for 2 h. The solvents were evaporated under reduced pressure, dichloromethane was added and the mixture was washed with water, dried (sodium sulfate), filtered, and evaporated to give 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (18.9 g, 88%) as a viscous oil, which was used for the next step without further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1)([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].CO.[BH4-].[Na+]>C(O)C>[C:7]([O:6][C:4]([N:11]1[CH2:16][CH2:15][CH:14]([NH:2][NH2:3])[CH2:13][CH2:12]1)=[O:5])([CH3:10])([CH3:9])[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure, dichloromethane
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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